2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL
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Overview
Description
2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL is a complex organic compound that features a benzimidazole moiety, a nitrophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL typically involves multiple steps. One common route starts with the preparation of 1H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzimidazole moiety can participate in nucleophilic aromatic substitution reactions.
Condensation: The compound can form hydrazones and other derivatives through condensation reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Condensation: Aldehydes or ketones can be used in the presence of an acid or base catalyst.
Major Products Formed
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Substitution reactions yield various substituted benzimidazole derivatives.
Condensation: Condensation reactions yield hydrazones and other related compounds.
Scientific Research Applications
2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, making it a candidate for drug development.
Biological Studies: The compound can be used to study enzyme inhibition, antimicrobial activity, and other biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. The nitrophenyl group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(1H-Benzimidazol-2-ylsulfanyl)-1-{4-[1,1,2,2,3,3,3-heptafluoropropyl]sulfanyl}phenylethanone hydrobromide
Uniqueness
2-{4-[3-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-4-NITROPHENYL]PIPERAZINO}-1-ETHANOL is unique due to its combination of a benzimidazole moiety, a nitrophenyl group, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-12-11-22-7-9-23(10-8-22)14-5-6-17(24(26)27)18(13-14)28-19-20-15-3-1-2-4-16(15)21-19/h1-6,13,25H,7-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACLWOIBBYOHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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